2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride
CAS No.: 2094372-63-9
Cat. No.: VC4247342
Molecular Formula: C12H20ClNO3
Molecular Weight: 261.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2094372-63-9 |
|---|---|
| Molecular Formula | C12H20ClNO3 |
| Molecular Weight | 261.75 |
| IUPAC Name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO3.ClH/c1-12(13,8-14)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H |
| Standard InChI Key | OYMXEUOGUACAGZ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1)OC)OC)(CO)N.Cl |
Introduction
2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound with significant interest in pharmaceutical and chemical research. It is a hydrochloride salt of the corresponding alcohol, which is structurally related to amino acids and phenolic compounds. This compound is notable for its versatility as a scaffold in organic synthesis and its potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride typically involves the reduction of a carboxylic acid derivative or the hydrolysis of a nitrile precursor. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances its stability and solubility in aqueous solutions.
Applications and Research Findings
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its structural features, including the amino group and the phenolic ring, make it suitable for further modification and incorporation into more complex molecules.
| Compound Features | Description |
|---|---|
| Versatility | Useful in organic synthesis as a scaffold for biologically active compounds. |
| Chemical Stability | Enhanced by the hydrochloride salt form, improving solubility and handling. |
| Potential Applications | Pharmaceutical research, particularly in the development of new drugs. |
Safety and Handling
Handling this compound requires caution due to its potential irritant properties. It is advisable to consult a Safety Data Sheet (SDS) for detailed safety information and to follow appropriate laboratory safety protocols when handling this substance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume